N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of ethanol as a solvent and a piperidine catalyst . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit the function of essential bacterial enzymes, leading to cell death . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit significant biological activities and are used in similar applications.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Benzothiazole-based anti-tubercular compounds: These compounds have shown promising results in inhibiting Mycobacterium tuberculosis.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O2S/c1-16-13-19(26-28-22-9-5-6-10-24(22)31-26)11-12-21(16)27-25(29)20-14-17-7-3-4-8-18(17)15-23(20)30-2/h3-15H,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNPXMJSQRMDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=CC=CC=C5C=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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